molecular formula C7H16N2 B13199184 Methyl({[(2S)-piperidin-2-yl]methyl})amine

Methyl({[(2S)-piperidin-2-yl]methyl})amine

Cat. No.: B13199184
M. Wt: 128.22 g/mol
InChI Key: MGOVUZGBXAFMCY-ZETCQYMHSA-N
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Description

Methyl({[(2S)-piperidin-2-yl]methyl})amine is a versatile compound with a piperidine ring structure. It is commonly used in various fields of scientific research and industry due to its unique chemical properties. The compound is known for its applications in organic synthesis, medicinal chemistry, and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[(2S)-piperidin-2-yl]methyl})amine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reductive amination of piperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired amine product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2S)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl({[(2S)-piperidin-2-yl]methyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({[(2S)-piperidin-2-yl]methyl})amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand that binds to specific receptors, modulating their activity. The compound can also inhibit certain enzymes, affecting biochemical pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[(2S)-piperidin-2-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(2S)-piperidin-2-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

MGOVUZGBXAFMCY-ZETCQYMHSA-N

Isomeric SMILES

CNC[C@@H]1CCCCN1

Canonical SMILES

CNCC1CCCCN1

Origin of Product

United States

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